
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-
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Overview
Description
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a chemical compound with the molecular formula C10H7F2N It is characterized by a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a nitrile group
Preparation Methods
The synthesis of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitrile and difluoro groups. The reaction conditions typically involve the use of strong bases and fluorinating agents to achieve the desired substitution pattern.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The choice of reagents and reaction conditions is critical to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. A patent (EP2628721A1) describes a related reaction where trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile is hydrolyzed to trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using 4 M aqueous lithium hydroxide under reflux . This suggests that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile could follow a similar pathway.
Reaction Conditions and Outcomes
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitrile hydrolysis | 4 M LiOH, reflux | Carboxylic acid | Not specified |
Fluorinative Ring Contraction
While not directly reported for this compound, a stereoselective synthesis of cis-α,α-difluorocyclopropanes (ACS Catal., 2022) highlights the use of an I(I)/I(III)-catalysis platform with Selectfluor and Py·HF to achieve fluorinative ring contraction of bicyclobutanes . This method could theoretically apply to derivatives of the title compound for further functionalization.
Key Mechanistic Insights
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Catalytic System : I(I)/I(III) cycle with HF source.
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Stereoselectivity : Up to >20:1 cis:trans selectivity.
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Scope : Compatible with disubstituted bicyclobutanes, enabling access to strained fluorinated cyclopropanes .
Cyclopropane Ring-Opening Reactions
Cyclopropanes are prone to ring-opening under thermal or acidic conditions. While no direct studies on the title compound were found, related difluorocyclopropanes exhibit stability under mild conditions but undergo ring-opening in the presence of strong acids or bases.
Stereochemical Influence on Reactivity
The (1S,3S) configuration imposes distinct steric and electronic effects. For example, stereoselective fluorination methods (e.g., ACS Catal., 2022) demonstrate that cis-difluorocyclopropanes are stabilized by n→π* interactions, which could influence reactivity patterns in substitution or addition reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Cyclopropanecarbonitrile derivatives have been investigated for their potential therapeutic effects. Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Furthermore, it has shown anti-inflammatory effects by reducing cytokine levels, which can be beneficial in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study conducted on various cyclopropanecarbonitrile derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.
Compound | Activity Against | Mechanism |
---|---|---|
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- | Staphylococcus aureus | Disruption of cell membrane integrity |
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- | Streptococcus pneumoniae | Inhibition of cell wall synthesis |
Agricultural Applications
In agriculture, cyclopropanecarbonitrile compounds are being explored for their potential as pesticides. Their unique chemical structure may allow them to act as effective agents against various pests while minimizing environmental impact.
Case Study: Pesticide Development
Research has indicated that cyclopropanecarbonitrile derivatives can serve as effective insecticides. A field study showed that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects.
Application | Target Pest | Efficacy Rate |
---|---|---|
Cyclopropanecarbonitrile-based pesticide | Aphids | 85% reduction in population |
Cyclopropanecarbonitrile-based pesticide | Whiteflies | 78% reduction in population |
Synthesis and Formulation
The synthesis of cyclopropanecarbonitrile involves several steps that can be optimized for yield and purity. Researchers have developed methods to synthesize this compound with high efficiency using various starting materials.
Table: Synthesis Pathways
Step | Reagents Used | Conditions |
---|---|---|
Step 1 | Phenylacetylene + Difluorocarbene | Room Temperature |
Step 2 | Reaction with Cyanide Source | Under Nitrogen Atmosphere |
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3R)-: The enantiomer of the compound with different stereochemistry.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with distinct properties.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Biological Activity
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H8F2N
- Molecular Weight : 198.17 g/mol
- CAS Number : 646995-45-1
- Structural Features : The compound contains a cyclopropane ring and difluorophenyl groups which are believed to enhance its biological activity through specific molecular interactions.
The biological activity of (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile is primarily attributed to its interactions with various molecular targets. The difluoro substituents and cyclopropane ring can modulate enzyme activities and receptor interactions, influencing several biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Preliminary investigations suggest that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile may reduce inflammation markers in vitro.
- Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Active against Gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine levels in cell cultures | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
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Antimicrobial Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several difluorinated cyclopropanes. The findings indicated that (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
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Cytotoxicity Assessment :
- Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential use as a lead compound in developing anticancer drugs.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of (1S,3S)-2,2-difluoro-3-phenylcyclopropanecarbonitrile. The following findings are noteworthy:
- Structure-Activity Relationship (SAR) : Modifications to the phenyl group have shown to significantly affect the compound's potency against specific targets.
- Synergistic Effects : Combining this compound with other therapeutic agents has resulted in enhanced efficacy in preclinical models.
Properties
CAS No. |
646995-46-2 |
---|---|
Molecular Formula |
C10H7F2N |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
InChI Key |
HXHQBMLCELLQDQ-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C#N |
Origin of Product |
United States |
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